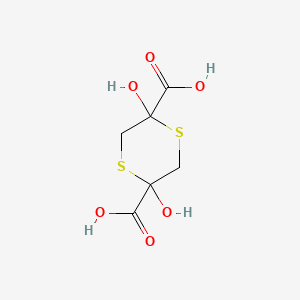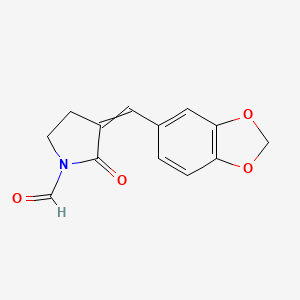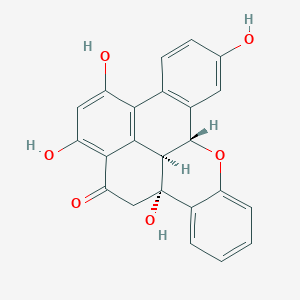
Sulfanegen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfanegen, conocido por su nombre IUPAC ácido 2,5-dihidroxi-1,4-ditiano-2,5-dicarboxílico, es un antídoto experimental para el envenenamiento por cianuro. Se está estudiando como profármaco para el ácido 3-mercaptopirúvico, que ha mostrado potencial como tratamiento para el envenenamiento por cianuro, pero tiene una vida media corta que limita su eficacia clínica . This compound está diseñado para producir ácido 3-mercaptopirúvico in vivo, compensando así la corta vida media de este último .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Sulfanegen se puede sintetizar mediante la reacción de ácido 1,4-ditiano-2,5-dicarboxílico con grupos hidroxilo en las posiciones 2 y 5. La preparación implica la formación de un dímero cíclico de hemiacetal de tioéter del ácido 3-mercaptopirúvico .
Métodos de producción industrial: La producción industrial de this compound implica la síntesis de sus sales de sodio y trietanolamina. Estas sales se pueden preparar mediante reacciones de neutralización ácido-base .
Análisis De Reacciones Químicas
Tipos de reacciones: Sulfanegen experimenta diversas reacciones químicas, entre ellas:
Oxidación: Se puede oxidar para formar disulfuros.
Reducción: Se puede reducir para formar tioles.
Sustitución: Puede sufrir reacciones de sustitución en las que los grupos hidroxilo son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente para las reacciones de sustitución.
Principales productos formados:
Oxidación: Disulfuros.
Reducción: Tioles.
Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Sulfanegen tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
Sulfanegen ejerce sus efectos actuando como profármaco para el ácido 3-mercaptopirúvico. Tras la administración, this compound se metaboliza para liberar ácido 3-mercaptopirúvico, que participa posteriormente en la desintoxicación del cianuro. El proceso de desintoxicación implica la enzima sulfurtransferasa de mercaptopiruvato, que cataliza la conversión de cianuro en tiocianato, un compuesto menos tóxico que puede ser excretado del cuerpo .
Compuestos similares:
Ácido 3-mercaptopirúvico: El precursor directo de this compound, pero con una vida media más corta.
Cobinamida: Otro antídoto para el cianuro que se puede utilizar en combinación con this compound para una mayor eficacia.
Tiosulfato de sodio: Un antídoto tradicional para el cianuro que funciona convirtiendo el cianuro en tiocianato.
Singularidad de this compound: La singularidad de this compound reside en su capacidad para actuar como profármaco para el ácido 3-mercaptopirúvico, proporcionando una liberación sostenida del compuesto activo in vivo. Esta propiedad lo hace más eficaz en el tratamiento del envenenamiento por cianuro en comparación con el ácido 3-mercaptopirúvico solo, que tiene una vida media muy corta .
Comparación Con Compuestos Similares
3-Mercaptopyruvic Acid: The direct precursor of sulfanegen, but with a shorter half-life.
Cobinamide: Another cyanide antidote that can be used in combination with this compound for enhanced effectiveness.
Sodium Thiosulfate: A traditional cyanide antidote that works by converting cyanide to thiocyanate.
Uniqueness of this compound: this compound’s uniqueness lies in its ability to act as a prodrug for 3-mercaptopyruvic acid, providing a sustained release of the active compound in vivo. This property makes it more effective in treating cyanide poisoning compared to 3-mercaptopyruvic acid alone, which has a very short half-life .
Propiedades
Número CAS |
80003-64-1 |
|---|---|
Fórmula molecular |
C6H8O6S2 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H8O6S2/c7-3(8)5(11)1-13-6(12,2-14-5)4(9)10/h11-12H,1-2H2,(H,7,8)(H,9,10) |
Clave InChI |
GYZMXMSJOZUNEQ-UHFFFAOYSA-N |
SMILES |
C1C(SCC(S1)(C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C1C(SCC(S1)(C(=O)O)O)(C(=O)O)O |
Sinónimos |
2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid 2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid disodium sulfanegan sodium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![magnesium;methyl 16-ethenyl-11-ethyl-12-formyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(Z)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,24-diazonia-23,25-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,12,14,16,18(24),19-decaene-3-carboxylate](/img/structure/B1261393.png)
![2-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1261397.png)
![[(1S,2S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1261398.png)





![2,5-Diphenyl-3-[(4-fluorophenyl)seleno]selenophene](/img/structure/B1261405.png)


![[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1261413.png)
![(2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1261414.png)

